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Compound of Interest

Compound Name: 3,5-Dimethoxyphenylacetonitrile

Cat. No.: B135023 Get Quote

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of

an organic molecule. By probing the magnetic properties of ¹H and ¹³C nuclei, we can map the

connectivity and chemical environment of each atom.

Expertise & Experience: While publicly accessible experimental NMR spectra for the 3,5-

isomer are limited, we can reliably predict the spectral features based on established

principles of chemical shifts, symmetry, and by drawing comparisons with structurally similar

compounds, such as 3,5-Dimethoxybenzyl chloride.[2] The symmetry of the 3,5-disubstituted

aromatic ring is a key determinant of the resulting spectrum.

¹H NMR Spectroscopy Data (Predicted)
The proton NMR spectrum is predicted to show four distinct signals corresponding to the four

unique proton environments in the molecule.

Signal Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

H-4 (Aromatic) ~6.4 Triplet (t) 1H

H-2, H-6 (Aromatic) ~6.5 Doublet (d) 2H

-CH₂CN (Benzylic) ~3.7 Singlet (s) 2H

-OCH₃ (Methoxy) ~3.8 Singlet (s) 6H
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Causality Behind Predictions:

Aromatic Protons: The molecule's symmetry makes the H-2 and H-6 protons chemically

equivalent, resulting in a single signal. They are coupled to the H-4 proton, appearing as a

doublet. The H-4 proton is coupled to the two equivalent H-2/H-6 protons, leading to a triplet.

These protons appear relatively upfield due to the electron-donating effect of the two

methoxy groups.

Methoxy Protons: The six protons of the two equivalent methoxy groups are shielded and do

not couple with other protons, hence they appear as a sharp singlet with a high integration

value (6H).

Benzylic Protons: The methylene (-CH₂) protons are adjacent to a nitrile group and the

aromatic ring but have no adjacent protons to couple with, resulting in a singlet.

¹³C NMR Spectroscopy Data (Predicted)
The carbon NMR spectrum provides information on the carbon framework. Due to the

molecule's symmetry, we expect to see 6 distinct signals for the 10 carbon atoms.

Signal Assignment Predicted Chemical Shift (δ, ppm)

C-3, C-5 (C-O) ~161

C-1 (Quaternary) ~132

C≡N (Nitrile) ~118

C-2, C-6 (Aromatic CH) ~108

C-4 (Aromatic CH) ~101

-OCH₃ (Methoxy) ~56

-CH₂CN (Benzylic) ~24

Causality Behind Predictions:

The carbons attached to the electronegative oxygen atoms (C-3, C-5) are the most

deshielded and appear furthest downfield.
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The nitrile carbon (C≡N) has a characteristic shift around 118 ppm.

The benzylic carbon (-CH₂CN) is the most upfield of the sp² and sp carbons.

Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve ~10-20 mg of 3,5-Dimethoxyphenylacetonitrile in ~0.6 mL of

a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the

sample is fully dissolved.

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).[3]

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical

parameters include a 30-45° pulse angle, an acquisition time of 3-4 seconds, and a

relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A

larger number of scans (e.g., 512 or more) is typically required due to the lower natural

abundance of the ¹³C isotope.[3]

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Reference the spectrum to the residual

solvent peak or an internal standard (e.g., TMS at 0 ppm).[4][5]

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in

a molecule by measuring the absorption of infrared radiation corresponding to molecular

vibrations.[6]

Trustworthiness: The presence of a sharp, distinct peak for the nitrile group (C≡N) serves as

a key diagnostic marker. This, combined with strong C-O ether stretches and characteristic

aromatic signals, provides a reliable fingerprint for the molecule.

Characteristic IR Absorption Bands
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The analysis of the ATR-IR spectrum of 3,5-Dimethoxyphenylacetonitrile reveals several key

absorption bands.[7]

Wavenumber (cm⁻¹) Vibration Type Intensity

~2250 C≡N (Nitrile) Stretch Medium

3000-2800
C-H (Aromatic & Aliphatic)

Stretch
Medium

~1600, ~1460 C=C (Aromatic Ring) Stretch Strong

~1205, ~1155 C-O (Aryl Ether) Stretch Strong

~830
C-H (Aromatic) Out-of-Plane

Bend
Strong

Interpretation of Key Peaks:

Nitrile Stretch (~2250 cm⁻¹): This peak is highly characteristic of the C≡N triple bond and is a

crucial identifier for this molecule.[8]

Aromatic C=C Stretches (~1600, ~1460 cm⁻¹): These strong absorptions are typical for

carbon-carbon stretching within an aromatic ring.[9]

C-O Ether Stretch (~1205, ~1155 cm⁻¹): The strong, distinct bands in this region are

indicative of the aryl-alkyl ether linkages of the methoxy groups.

Experimental Protocol: ATR-IR Spectroscopy
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically

diamond or germanium) is clean. Collect a background spectrum.

Sample Application: Place a small amount of the solid 3,5-Dimethoxyphenylacetonitrile
sample directly onto the ATR crystal.

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample

and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve

the signal-to-noise ratio.
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Data Processing: The resulting spectrum is typically displayed in terms of transmittance or

absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and valuable information about the

molecule's structure through its fragmentation pattern upon ionization.

Authoritative Grounding: The monoisotopic mass of C₁₀H₁₁NO₂ is calculated to be

177.078978594 Da, which should correspond precisely to the high-resolution mass

spectrometry (HRMS) measurement.[1]

Key Mass Spectral Data
m/z Value Ion Identity Interpretation

177 [M]⁺ Molecular Ion

178 [M+H]⁺
Protonated Molecular Ion (in

ESI/CI)

151 [M - C₂H₂]⁺ or [C₉H₁₁O₂]⁺
Likely the 3,5-dimethoxybenzyl

cation

136 [C₉H₁₁O₂ - CH₃]⁺
Loss of a methyl radical from

the m/z 151 fragment

Fragmentation Pathway Analysis: The most common fragmentation pathway involves the

cleavage of the benzylic C-C bond, which is relatively weak. This would result in the formation

of a stable, resonance-delocalized 3,5-dimethoxybenzyl cation at m/z 151. Subsequent loss of

a methyl radical (-CH₃) from one of the methoxy groups could then lead to the fragment at m/z

136. The detection of the molecular ion at m/z 177 and the key fragment at m/z 151 are strong

indicators of the proposed structure.[10][11]

Experimental Protocol: Electrospray Ionization (ESI) MS
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

such as methanol or acetonitrile.
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Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10

µL/min) using a syringe pump.

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged

droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺ or

[M+Na]⁺).

Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole or Time-of-

Flight), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated.

Integrated Analytical Workflow
The true power of spectroscopic analysis lies in the integration of data from multiple

techniques. The workflow below illustrates the logical process for confirming the structure of

3,5-Dimethoxyphenylacetonitrile.
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Mass Spectrometry

Infrared Spectroscopy

NMR Spectroscopy
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Molecular Weight = 177

Key Fragment @ m/z 151
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Structure Confirmed:
3,5-Dimethoxyphenylacetonitrile

IR Analysis Functional Groups:
-C≡N @ ~2250 cm⁻¹
-C-O @ ~1205 cm⁻¹

Identifies

¹H & ¹³C NMR Analysis
Connectivity & Symmetry:
- Aromatic Pattern (d, t)

- Benzylic -CH₂-
- Methoxy -OCH₃

Reveals

Click to download full resolution via product page

Caption: Integrated workflow for the structural elucidation of 3,5-
Dimethoxyphenylacetonitrile.

Molecular Structure and NMR Assignments
The following diagram illustrates the molecular structure and the assignment of the predicted

proton NMR signals.

Caption: Structure of 3,5-Dimethoxyphenylacetonitrile with ¹H NMR signal assignments.
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Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, 3,5-Dimethoxyphenylacetonitrile is classified as follows:

Hazard: Warning. Harmful if swallowed (Acute Toxicity, Oral, Category 4). May be harmful in

contact with skin.[1]

Precautions: Standard laboratory personal protective equipment (PPE), including gloves,

safety glasses, and a lab coat, should be worn. Handle in a well-ventilated area or chemical

fume hood. Avoid ingestion and skin contact.

Conclusion
The structural characterization of 3,5-Dimethoxyphenylacetonitrile is reliably achieved

through an integrated application of NMR, IR, and MS techniques. The nitrile group provides a

distinct handle in the IR spectrum, while mass spectrometry confirms the molecular weight and

key structural fragments. NMR spectroscopy, even when predicted based on sound chemical

principles, maps the precise arrangement of atoms, confirming the 3,5-substitution pattern

through the expected symmetry. This self-validating system of analysis provides the high level

of confidence required for applications in research and drug development.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 3,5-Dimethoxyphenylacetonitrile | C10H11NO2 | CID 139445 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 3,5-Dimethoxybenzyl chloride synthesis - chemicalbook [chemicalbook.com]

3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

4. scs.illinois.edu [scs.illinois.edu]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b135023?utm_src=pdf-body
https://www.benchchem.com/product/b135023?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/3_5-Dimethoxyphenylacetonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/3_5-Dimethoxyphenylacetonitrile
https://www.chemicalbook.com/synthesis/3-5-dimethoxybenzyl-chloride.htm
https://s3-eu-west-1.amazonaws.com/pstorage-acs-6854636/3702796/op5b00417_si_001.pdf
https://scs.illinois.edu/system/files/inline-files/11BC-NMR-ChemicalShiftsTraceImpurities.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b135023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. bkinstruments.co.kr [bkinstruments.co.kr]

6. chem.libretexts.org [chem.libretexts.org]

7. dev.spectrabase.com [dev.spectrabase.com]

8. uanlch.vscht.cz [uanlch.vscht.cz]

9. s-a-s.org [s-a-s.org]

10. researchgate.net [researchgate.net]

11. mzCloud – 3 5 DMA [mzcloud.org]

To cite this document: BenchChem. [Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Core Skeleton]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b135023#spectroscopic-data-of-3-5-
dimethoxyphenylacetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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